Product packaging for Methyl 2,6-dichloro-3-nitrobenzoate(Cat. No.:CAS No. 55775-99-0)

Methyl 2,6-dichloro-3-nitrobenzoate

Cat. No.: B2412922
CAS No.: 55775-99-0
M. Wt: 250.03
InChI Key: HRRKWVIUFQWYMG-UHFFFAOYSA-N
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Description

Overview of Nitroaromatic Compounds in Chemical Sciences

Nitroaromatic compounds, characterized by the presence of at least one nitro group (—NO₂) attached to an aromatic ring, are a cornerstone of modern industrial chemistry. nih.govnih.gov While a few are found in nature, the vast majority are synthesized, primarily through the nitration of aromatic substrates using a mixture of nitric and sulfuric acids. nih.govwikipedia.org This process introduces the strongly electron-withdrawing nitro group, which significantly influences the compound's chemical behavior. wikipedia.orgscielo.br

The electron-withdrawing nature of the nitro group, coupled with the inherent stability of the benzene (B151609) ring, renders nitroaromatic compounds resistant to oxidative degradation. nih.govnih.gov This property, along with their diverse chemical reactivity, has led to their widespread use in the synthesis of a vast array of products, including dyes, polymers, pesticides, explosives, and pharmaceuticals. nih.govnih.govnumberanalytics.comresearchgate.net For instance, they are key intermediates in the production of analgesics, plasticizers, and herbicides. arizona.edu The reduction of nitroaromatic compounds is a particularly important reaction, as it provides a route to aromatic amines, which are themselves vital industrial feedstocks. wikipedia.orgnumberanalytics.com

Property of Nitroaromatic CompoundsDescription
Synthesis Primarily through electrophilic aromatic substitution (nitration) using nitric and sulfuric acids. nih.govwikipedia.orgnumberanalytics.com
Key Feature Presence of one or more strongly electron-withdrawing nitro (—NO₂) groups. wikipedia.orgscielo.br
Reactivity Resistant to oxidation; deactivates the aromatic ring towards electrophilic substitution and facilitates nucleophilic substitution. nih.govnih.govwikipedia.org
Applications Intermediates in the synthesis of dyes, polymers, pesticides, explosives, and pharmaceuticals. nih.govnumberanalytics.comresearchgate.netarizona.edu

Significance of Dichlorinated Benzoate (B1203000) Esters in Organic Synthesis

Benzoate esters are a class of organic compounds derived from benzoic acid. organic-chemistry.org They are widely used in organic synthesis as protecting groups and as precursors to other functional groups. organic-chemistry.org The introduction of chlorine atoms onto the benzene ring of a benzoate ester, creating a dichlorinated benzoate ester, further modifies its chemical properties and opens up new avenues for synthesis.

Dichlorinated aromatic compounds, including dichlorinated benzoate esters, serve as important intermediates in the synthesis of agrochemicals, pharmaceuticals, and dyes. researchgate.net The chlorine atoms influence the electronic environment of the aromatic ring and can act as leaving groups in nucleophilic aromatic substitution reactions or direct further substitutions. For example, methyl 2,5-dichlorobenzoate (B1240473) is utilized in the synthesis of various heterocyclic compounds. researchgate.net The specific positioning of the chlorine atoms is crucial for the desired reactivity and the properties of the final product. A recent method for the α,α-dichlorination of β-keto esters highlights the ongoing development of new synthetic strategies for creating chlorinated compounds. organic-chemistry.org

Positional Isomerism and Substituent Effects on Reactivity

The arrangement of substituents on a benzene ring gives rise to positional isomers, which are molecules with the same chemical formula but different structural arrangements. doubtnut.comvedantu.comspectroscopyonline.com For a disubstituted benzene, three isomers are possible: ortho (1,2-), meta (1,3-), and para (1,4-). spectroscopyonline.comyoutube.com These isomers often exhibit different physical and chemical properties. youtube.com

The identity of the substituents already present on a benzene ring profoundly affects both the rate (reactivity) and the position (orientation) of subsequent electrophilic aromatic substitution reactions. lumenlearning.comunizin.orglibretexts.org Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.comlibretexts.orglibretexts.org These groups typically direct incoming electrophiles to the ortho and para positions. pitt.edusavemyexams.comcognitoedu.org Examples include hydroxyl (—OH), amino (—NH₂), and alkyl (—R) groups. cognitoedu.orgchemguideforcie.co.uk

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and less reactive. lumenlearning.comlibretexts.orglibretexts.org Most deactivating groups direct incoming electrophiles to the meta position. pitt.edusavemyexams.comcognitoedu.org The nitro group (—NO₂) is a strong deactivating and meta-directing group. unizin.orgsavemyexams.comorganicchemistrytutor.com Halogens, like chlorine (—Cl), are an exception; they are deactivating but direct ortho and para. unizin.orgpitt.eduorganicchemistrytutor.com

When multiple substituents are present, their combined effects determine the outcome of a reaction. The directing influence of the most strongly activating group generally predominates. pitt.edu

Substituent TypeEffect on ReactivityDirecting InfluenceExamples
ActivatingIncreases reactivityOrtho, Para-OH, -NH₂, -R
Deactivating (general)Decreases reactivityMeta-NO₂, -COOH, -C=O
Deactivating (halogens)Decreases reactivityOrtho, Para-F, -Cl, -Br, -I

Contextualizing Methyl 2,6-dichloro-3-nitrobenzoate within Aromatic Chemistry Research

This compound (CAS No. 55775-99-0) is a trisubstituted benzene derivative with the molecular formula C₈H₅Cl₂NO₄. cymitquimica.combldpharm.com Its structure incorporates a methyl ester group (—COOCH₃), two chlorine atoms, and a nitro group. Each of these substituents exerts an electronic effect that collectively determines the molecule's chemical properties and reactivity.

The two chlorine atoms and the nitro group are all electron-withdrawing and deactivating towards electrophilic substitution. quora.com The chlorine atoms at positions 2 and 6 are ortho, para-directors, while the nitro group at position 3 is a meta-director. The methyl ester group is also a deactivating, meta-directing group. This complex substitution pattern makes the aromatic ring significantly electron-deficient and influences its potential for further chemical transformations.

This specific compound is not just a theoretical molecule but has practical applications in chemical synthesis. For instance, it serves as a key intermediate in the preparation of other complex molecules, such as in the synthesis of an anti-cancer drug intermediate. patsnap.com Its synthesis typically involves the nitration of 2,6-dichlorobenzoic acid, followed by esterification with methanol (B129727). patsnap.com The study and utilization of this compound exemplify how the principles of substituent effects and positional isomerism are applied in the design and synthesis of functional organic molecules for research and industrial purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl2NO4 B2412922 Methyl 2,6-dichloro-3-nitrobenzoate CAS No. 55775-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,6-dichloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO4/c1-15-8(12)6-4(9)2-3-5(7(6)10)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRKWVIUFQWYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55775-99-0
Record name methyl 2,6-dichloro-3-nitrobenzoate
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Synthetic Methodologies for Methyl 2,6 Dichloro 3 Nitrobenzoate

De Novo Synthesis Approaches

De novo synthesis of methyl 2,6-dichloro-3-nitrobenzoate typically commences from either a substituted benzoic acid or a substituted benzoate (B1203000). The two principal strategies are the nitration of a halogenated benzoate precursor and the esterification of a pre-nitrated and halogenated benzoic acid.

Nitration of Halogenated Benzoate Precursors

This approach involves the direct nitration of a dichlorinated methyl benzoate, such as methyl 2,6-dichlorobenzoate (B1236402). The success of this method hinges on the careful control of reaction conditions to achieve the desired regiochemical outcome.

Electrophilic aromatic substitution is the fundamental mechanism for introducing a nitro group onto the benzene (B151609) ring. rsc.orgquizlet.com The most common and effective method for the nitration of deactivated aromatic rings, such as those bearing electron-withdrawing groups like halogens and a carboxylate group, is the use of a mixed acid system. This typically consists of concentrated nitric acid (HNO₃) and a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄). rsc.orgmasterorganicchemistry.com

The role of sulfuric acid is to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comorganicchemistrytutor.com The reaction is generally carried out at controlled temperatures, often starting at low temperatures (e.g., in an ice bath) and then allowing the reaction to proceed at room temperature to manage the exothermic nature of the reaction and prevent the formation of byproducts. ma.edusouthalabama.edu

A typical procedure involves the slow, dropwise addition of the nitrating mixture (pre-mixed and cooled nitric and sulfuric acids) to the methyl 2,6-dichlorobenzoate substrate, also cooled in an ice bath. ma.edu After the addition is complete, the reaction is often stirred at room temperature for a period to ensure complete conversion. southalabama.edu The reaction is then quenched by pouring the mixture onto ice, which precipitates the solid product. ma.edu

ReagentRoleTypical Conditions
Concentrated Nitric Acid (HNO₃)Source of the nitro groupMixed with H₂SO₄
Concentrated Sulfuric Acid (H₂SO₄)Catalyst, generates nitronium ionUsed in excess
Methyl 2,6-dichlorobenzoateSubstrateDissolved in a suitable solvent or neat
Ice BathTemperature controlUsed during addition of nitrating mixture

The regiochemical outcome of the nitration of methyl 2,6-dichlorobenzoate is governed by the directing effects of the substituents already present on the benzene ring: the two chlorine atoms and the methyl ester group.

Electronic Effects: Both chlorine atoms and the methyl ester group are electron-withdrawing groups (EWGs). rsc.orgquizlet.com EWGs deactivate the aromatic ring towards electrophilic attack by reducing its electron density. quizlet.com They are also meta-directors. Therefore, the incoming electrophile (the nitronium ion) will preferentially add to the positions that are meta to these groups. In the case of methyl 2,6-dichlorobenzoate, the positions C3 and C5 are meta to the C1-ester group, and C3 is meta to the C2-chloro and C6-chloro groups.

Steric Effects: Steric hindrance plays a significant role in determining the final product distribution. youtube.com The two chlorine atoms at positions 2 and 6 are bulky and sterically hinder the adjacent positions (ortho positions). This steric hindrance makes it difficult for the incoming nitronium ion to attack the positions ortho to the chlorine atoms.

Considering both electronic and steric factors for methyl 2,6-dichlorobenzoate, the C3 position is the most favored site for nitration. It is electronically activated (or least deactivated) as it is meta to the deactivating ester and chloro groups. Furthermore, it is sterically accessible compared to the ortho positions. Nitration at the C5 position, while also electronically meta to the ester group, would be sterically hindered by the C6-chloro group. Therefore, the major product of the nitration of methyl 2,6-dichlorobenzoate is this compound.

Esterification of Substituted Benzoic Acids

An alternative and often preferred synthetic route is the esterification of 2,6-dichloro-3-nitrobenzoic acid. This approach first establishes the desired substitution pattern on the benzoic acid core, followed by the conversion of the carboxylic acid to its methyl ester.

The esterification of 2,6-dichloro-3-nitrobenzoic acid is typically achieved through the Fischer esterification method. This classic reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst. truman.edu

A common protocol involves dissolving 2,6-dichloro-3-nitrobenzoic acid in a large excess of methanol (B129727) and adding a catalytic amount of concentrated sulfuric acid. patsnap.com The reaction mixture is then heated to reflux for several hours to drive the equilibrium towards the formation of the ester. patsnap.com The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. patsnap.com Upon completion, the excess methanol is typically removed by distillation, and the crude product is isolated. Purification is often achieved by recrystallization.

A specific example from a patent describes dissolving 117.7 g of 2,6-dichloro-3-nitrobenzoic acid in 259 g of methanol with 7.6 g of concentrated sulfuric acid and refluxing for five hours, resulting in a 95.2% yield of the methyl ester.

Reactant/ReagentAmount (based on patent CN111320548A)Purpose
2,6-dichloro-3-nitrobenzoic acid117.7 gSubstrate
Methanol259 gReactant and solvent
Concentrated Sulfuric Acid7.6 gCatalyst

While traditional mineral acids like sulfuric acid are effective, various other catalytic systems can be employed for the esterification of benzoic acids, including sterically hindered ones. dergipark.org.trresearchgate.net The choice of catalyst can influence reaction times, yields, and the environmental impact of the process.

Homogeneous Catalysts: Strong protic acids such as sulfuric acid and p-toluenesulfonic acid are common homogeneous catalysts for Fischer esterification. researchgate.netgoogle.com They are effective but can lead to corrosion issues and difficulties in separation from the reaction mixture. dergipark.org.tr

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These include:

Ion-exchange resins: Resins like Amberlyst-15 can effectively catalyze esterification reactions and are easily separated by filtration. dergipark.org.tr

Zeolites: These microporous aluminosilicates can act as shape-selective catalysts. dergipark.org.tr

Supported catalysts: Sulfuric acid supported on silica (B1680970) (H₂SO₄/SiO₂) has been used for the esterification of benzoic acid. dergipark.org.tr

Metal oxides and mixed oxides: Catalysts based on tin, titanium, or zirconium compounds have shown high activity, particularly at elevated temperatures. google.commdpi.comgoogle.com For instance, a titanium-zirconium solid acid has been reported for the synthesis of methyl benzoates. mdpi.com

Green Catalysts: In recent years, there has been a push towards more environmentally friendly catalytic systems.

Deep Eutectic Solvents (DES): A deep eutectic solvent formed from p-toluenesulfonic acid and benzyltriethylammonium chloride has been used as a dual solvent-catalyst for the esterification of benzoic acid, showing high catalytic activity. dergipark.org.tr

Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium chloride, have also been investigated as catalysts for this transformation. dergipark.org.tr

The selection of a specific catalytic system depends on factors such as the scale of the reaction, cost, desired purity of the product, and environmental considerations.

Modification of the Ester Moiety

The methyl ester group of this compound can undergo various transformations. One of the most common is hydrolysis, which converts the ester back to the corresponding carboxylic acid, 2,6-dichloro-3-nitrobenzoic acid. This reaction is typically carried out under acidic or basic conditions.

Furthermore, the ester group can potentially be involved in transesterification reactions, where the methyl group is exchanged for a different alkyl or aryl group by reacting with another alcohol in the presence of a suitable catalyst. While specific examples for this compound are not prevalent in the reviewed literature, this remains a fundamental reaction of esters.

Optimization of Synthetic Routes

Yield Enhancement and Reaction Efficiency

The optimization of the two-step synthesis focuses on maximizing the yield and minimizing reaction times. In the nitration step, controlling the temperature is crucial. For similar nitration reactions, such as the nitration of methyl benzoate (B1203000), it is essential to maintain a low temperature (0–10 °C) during the addition of the nitrating mixture to prevent side reactions and a decrease in yield. orgsyn.org After the addition, allowing the reaction to proceed at room temperature for a set period ensures the completion of the reaction. patsnap.com

For the esterification step, using a sufficient excess of methanol (B129727) can help to shift the equilibrium towards the product side, thereby increasing the yield. The reaction time of five hours under reflux has been shown to be effective. patsnap.com The use of a strong acid catalyst like concentrated sulfuric acid is standard for this type of reaction. patsnap.com

Purity Profile and Impurity Analysis in Synthesis

The purity of this compound is paramount for its use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is a key analytical technique used to monitor the progress of the reactions and to determine the purity of the final product. patsnap.comgoogle.com

In the nitration of 2,6-dichlorobenzoic acid, HPLC is used to ensure that the starting material is consumed to a very low level (e.g., <0.2%) before proceeding to the next step. patsnap.com This minimizes the presence of unreacted starting material in the final product.

During the purification of the intermediate, 2,6-dichloro-3-nitrobenzoic acid, washing with water is performed to remove the acid catalyst and other water-soluble impurities. patsnap.com For the final product, recrystallization is a common method for purification. For instance, in the synthesis of methyl m-nitrobenzoate, recrystallization from methanol is used to remove impurities like the ortho-nitrobenzoic ester isomer. orgsyn.org A similar approach can be applied to purify this compound. The melting point of the purified product serves as a good indicator of its purity.

Table of Reaction Parameters and Purity

StepReactantsReagentsConditionsYieldPurityAnalytical Method
Nitration 2,6-Dichlorobenzoic acidFuming Nitric Acid, Concentrated Sulfuric AcidRoom temperature, 5 hours94.5%98.3%HPLC
Esterification 2,6-Dichloro-3-nitrobenzoic acid, MethanolConcentrated Sulfuric AcidReflux, 5 hours95.2%-HPLC, ¹H NMR

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of Methyl 2,6-dichloro-3-nitrobenzoate, providing unambiguous evidence for the connectivity of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl ester group. Due to the substitution pattern, the aromatic region will feature two protons. The electron-withdrawing nature of the two chlorine atoms at positions 2 and 6, and the nitro group at position 3, will significantly deshield the aromatic protons, causing them to resonate at a lower field.

Based on data from related compounds such as methyl 3-nitrobenzoate rsc.orgrsc.org and chlorinated methyl benzoates rsc.org, the aromatic protons are expected to appear as two distinct doublets. The proton at position 4 (H-4) would likely be coupled to the proton at position 5 (H-5), resulting in a doublet. Similarly, H-5 would appear as a doublet due to coupling with H-4. The exact chemical shifts would be influenced by the combined electronic effects of the substituents. The methyl protons of the ester group are anticipated to appear as a sharp singlet at a higher field, typically in the range of 3.9-4.0 ppm rsc.orgrsc.org.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-47.8 - 8.2Doublet (d)~8-9
H-57.5 - 7.8Doublet (d)~8-9
-OCH₃3.9 - 4.0Singlet (s)-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. It is expected to show eight distinct signals, corresponding to the six aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the chlorine atoms (C-2 and C-6) and the nitro group (C-3) will have their resonances shifted to lower fields. The quaternary carbon attached to the ester group (C-1) will also be deshielded. The carbonyl carbon of the ester is expected to have a characteristic chemical shift in the range of 164-166 ppm rsc.org. The methyl carbon of the ester will appear at a much higher field. Analysis of related compounds like methyl 3-nitrobenzoate rsc.orgchemicalbook.comchegg.com and chlorinated methyl benzoates rsc.org aids in these predictions.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O164 - 166
C-1130 - 135
C-2132 - 137
C-3145 - 150
C-4125 - 130
C-5128 - 133
C-6130 - 135
-OCH₃52 - 54

Two-Dimensional NMR Techniques for Connectivity Mapping

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques would offer definitive confirmation of the structural assignments. Techniques such as COSY (Correlation Spectroscopy) would establish the coupling between the aromatic protons H-4 and H-5. HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments would correlate the proton signals with their directly attached carbon atoms, confirming the assignments for C-4, C-5, and the methyl group. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings between protons and carbons, for instance, showing correlations from the methyl protons to the carbonyl carbon and C-1, and from the aromatic protons to adjacent quaternary carbons, thereby solidifying the entire molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is instrumental in identifying the characteristic functional groups present in this compound.

Characteristic Vibrational Frequencies of Nitro and Ester Groups

The IR and Raman spectra will be dominated by the strong absorptions of the nitro and ester functionalities. The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. Based on data for related nitroaromatic compounds, these are expected in the regions of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively researchgate.net.

The ester group will be readily identified by the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1720-1740 cm⁻¹ for aromatic esters. Additionally, the C-O stretching vibrations of the ester will produce strong bands in the fingerprint region, usually between 1200 cm⁻¹ and 1300 cm⁻¹ docbrown.info.

Predicted IR Absorption Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1520 - 1560
Nitro (NO₂)Symmetric Stretch1340 - 1370
Ester (C=O)Stretch1720 - 1740
Ester (C-O)Stretch1200 - 1300

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of "this compound" and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) offers exceptional mass accuracy, enabling the unambiguous determination of a compound's elemental formula from its precise mass-to-charge ratio (m/z). nih.gov For "this compound," with a chemical formula of C₈H₅Cl₂NO₄, the theoretical monoisotopic mass is 248.95956 Da. uni.lu

HRMS analysis would be expected to yield a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) that corresponds closely to this theoretical value, typically within a few parts per million (ppm). This level of accuracy allows for the confident differentiation of "this compound" from other compounds with the same nominal mass but different elemental compositions. The validation of the molecular formula is a critical first step in the structural elucidation process.

Table 1: Predicted HRMS Data for this compound

Ion Type Molecular Formula Predicted m/z
[M+H]⁺ C₈H₆Cl₂NO₄⁺ 249.96684
[M+Na]⁺ C₈H₅Cl₂NNaO₄⁺ 271.94878

This table presents predicted mass-to-charge ratios for common adducts of this compound, which can be verified by HRMS analysis. uni.lu

In mass spectrometry, the molecular ion of "this compound" undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. The fragmentation is influenced by the functional groups present, including the ester, the nitro group, and the chlorine atoms. libretexts.orgchemguide.co.uk

Key fragmentation pathways for "this compound" are expected to include:

Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters, leading to the formation of an acylium ion ([M-OCH₃]⁺). This would result in a peak at m/z corresponding to the loss of approximately 31 Da. libretexts.org

Loss of the entire ester group (-COOCH₃): Cleavage of the bond between the carbonyl carbon and the aromatic ring can occur, resulting in a fragment corresponding to the dichloronitrophenyl cation.

Cleavage related to the nitro group: The nitro group can be lost as NO₂ (a loss of 46 Da) or NO (a loss of 30 Da).

Loss of chlorine atoms: Fragments showing the loss of one or both chlorine atoms can also be observed. The presence of two chlorine atoms would be indicated by a characteristic isotopic pattern for chlorine-containing fragments.

Analysis of the mass spectrum of the related compound "Methyl 3-nitrobenzoate" shows prominent peaks corresponding to the molecular ion and fragments from the loss of the methoxy group. nih.govchemicalbook.com For "this compound," the presence of the two chlorine atoms would further influence the fragmentation, providing additional structural confirmation.

X-ray Crystallography of this compound and its Analogues

Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision. researchgate.net This would unambiguously confirm the connectivity of the atoms in "this compound" and the substitution pattern on the benzene (B151609) ring.

A detailed crystallographic study would provide precise measurements of all bond lengths, bond angles, and torsion angles within the "this compound" molecule. For instance, in the analogue "Methyl 2-hydroxy-3-nitrobenzoate," the bond lengths and angles are within normal ranges. researchgate.netnih.gov It is expected that the benzene ring in "this compound" would be largely planar. The steric hindrance caused by the two chlorine atoms at the 2 and 6 positions may cause some deviation from planarity, particularly in the orientation of the nitro and methyl ester groups relative to the ring.

Table 2: Representative Crystallographic Data for the Analogue Methyl 2-hydroxy-3-nitrobenzoate

Parameter Value (Å or °)
C3-C4 Bond Length 1.380 (3) Å
C7-O4 Bond Length (C=O) 1.215 (3) Å
C7-O5 Bond Length (C-O) 1.323 (3) Å
C-C-C Angle in Ring (approx.) ~120°

This table shows selected bond lengths from the crystal structure of "Methyl 2-hydroxy-3-nitrobenzoate," which serves as a model for the expected values in "this compound." nih.gov

X-ray crystallography also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by intermolecular forces. In the case of "this compound," which lacks strong hydrogen bond donors, the crystal packing would likely be dominated by van der Waals forces and dipole-dipole interactions involving the polar nitro and ester groups, as well as the chlorine atoms. In analogues like "Methyl 2-hydroxy-3-nitrobenzoate," weak intermolecular C-H···O hydrogen bonds contribute to the stability of the crystal structure. researchgate.netnih.gov Similar weak interactions would be expected to play a role in the supramolecular assembly of "this compound" in the solid state.

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within the Methyl 2,6-dichloro-3-nitrobenzoate molecule.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the molecular structures and properties of compounds like this compound. The G3(MP2)//B3LYP composite method, a high-level theoretical approach, has been utilized to estimate the gas-phase enthalpy of formation of related nitrobenzoate isomers, indicating the robustness of such methods for complex molecules. researchgate.net While specific DFT optimization data for this compound is not detailed in the provided results, the application of these methods to similar structures suggests that a full geometry optimization would yield precise bond lengths, bond angles, and dihedral angles.

Vibrational frequency analysis, typically performed alongside DFT optimizations, would predict the infrared and Raman spectra of the molecule. This analysis is crucial for confirming that the optimized geometry corresponds to a true energy minimum on the potential energy surface and for interpreting experimental spectroscopic data.

Frontier Molecular Orbital (FMO) theory is pivotal in understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For this compound, the specific HOMO-LUMO energy gap has not been explicitly reported in the available literature. However, analysis of structurally similar compounds allows for a qualitative understanding. The presence of electron-withdrawing groups like the nitro group and chlorine atoms would be expected to lower the energy of the LUMO, while the benzene (B151609) ring and the ester group would contribute to the HOMO level. The precise energy gap would require specific computational studies on this molecule.

The electrostatic potential surface (ESP) provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting how a molecule will interact with other molecules. The ESP map of this compound would highlight regions of negative potential, likely concentrated around the oxygen atoms of the nitro and ester groups, indicating areas susceptible to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms of the methyl group and the benzene ring.

The charge distribution analysis quantifies the partial charges on each atom, offering further insight into the molecule's polarity and reactivity. The nitro group and chlorine atoms, being highly electronegative, would draw electron density from the benzene ring, creating a complex distribution of charges that governs the molecule's intermolecular interactions and its behavior in a chemical reaction.

Energetic and Thermochemical Properties Analysis

The study of energetic and thermochemical properties provides crucial data on the stability and energy content of this compound.

A comprehensive thermochemical study of this compound would involve similar experimental and computational approaches to determine its standard molar enthalpies of formation in both the gas and condensed phases.

PropertyValueMethod
Predicted XLogP3 2.8Computational
Topological Polar Surface Area 69.44 ŲComputational

This table presents computationally predicted properties relevant to the molecule's behavior. chemscene.comuni.lu

Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms (conformers) that arise from rotation around its single bonds. The primary rotatable bonds are between the ester group and the benzene ring, and between the nitro group and the benzene ring.

The energy landscape of the molecule is a surface that maps the potential energy for all possible conformations. By performing a systematic conformational search using computational methods, the low-energy conformers and the transition states that connect them can be identified. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. The presence of bulky chlorine atoms ortho to the ester group likely imposes significant steric hindrance, influencing the preferred orientation of the ester and nitro groups relative to the benzene ring.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions involving this compound. By modeling reaction pathways and characterizing transition states, scientists can gain a fundamental understanding of its formation and reactivity.

Computational Investigations of Nitration Mechanisms

The formation of this compound occurs via electrophilic aromatic substitution (EAS), specifically the nitration of a dichlorinated benzoic acid ester. Computational studies are essential for detailing the mechanism of this classic reaction. nih.gov While specific studies on this compound are not prevalent, the general mechanism is well-understood through theoretical models of similar aromatic compounds like benzene, chlorobenzene, and phenol. nih.gov

These investigations typically employ methods like Density Functional Theory (DFT) to map the potential energy surface of the reaction. nih.gov A key finding in the computational analysis of nitration is the identification of an oriented reaction complex that forms before the traditional sigma-complex (also known as the Wheland intermediate). nih.gov Modern computational approaches often utilize advanced functionals, such as M06-2X, which are specifically parameterized for main-group thermochemistry, kinetics, and non-covalent interactions, offering superior performance over more traditional functionals like B3LYP for these systems. nih.gov The study of nitration in solution also requires the use of solvation models, such as the Polarizable Continuum Model (PCM), to accurately simulate the effects of the solvent on the reaction's stationary points and free energies. nih.gov

Table 1: Computational Methods for Analyzing Nitration Reactions

Computational Method/Approach Application in Nitration Studies Reference
Density Functional Theory (DFT) Calculating the potential energy surface and geometries of reactants, intermediates, and products. nih.gov
M06-2X Functional A specific DFT functional recommended for kinetics and thermochemistry of main-group elements. nih.gov
Polarizable Continuum Model (PCM) Simulates the effect of a solvent on the reaction pathway. nih.gov

Prediction of Reactivity and Regioselectivity

Predicting where the nitro group will be added to the aromatic ring (regioselectivity) is a central challenge in synthetic chemistry. Computational methods offer a powerful solution. The RegioSQM method, for instance, predicts the regioselectivity of EAS reactions by calculating the proton affinities of all aromatic carbon atoms. rsc.org The positions with the lowest free energies for protonation are identified as the most nucleophilic centers and, therefore, the most likely sites for electrophilic attack. rsc.org This approach has been successfully applied to a large number of heteroaromatic systems, demonstrating high accuracy in retrospective analyses. rsc.org

For this compound, the directing effects of the existing substituents—two chlorine atoms and a methyl ester group—determine the position of nitration. Both chlorine and the ester group are electron-withdrawing and are typically meta-directors. However, their positions at C2 and C6 would influence the substitution pattern on the parent 2,6-dichlorobenzoate (B1236402) molecule. The development of automated, rapid computational tools, some available via web servers, allows for the prediction of regioselectivity from a simple molecular structure input, making these powerful predictive tools accessible to a broader range of chemists. rsc.org More recent iterations of these tools, like RegioSQM20, have incorporated open-source semiempirical programs and the ability to account for different tautomeric forms, further improving predictive accuracy. nih.gov

Intermolecular Interactions and Crystal Packing Simulations

The solid-state structure of a molecule is governed by a complex interplay of non-covalent interactions. Computational simulations are indispensable for understanding how molecules of this compound arrange themselves in a crystal lattice.

Non-Covalent Interaction Analysis in Crystal Structures

The stability of the crystal structure of compounds like this compound is determined by a variety of non-covalent interactions. mdpi.com These forces include classical hydrogen bonds, halogen bonds, and van der Waals interactions. mdpi.comnih.gov The presence of chlorine atoms and a nitro group makes this molecule capable of participating in specific and significant non-covalent interactions.

Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (a σ-hole) and a nucleophilic site. nih.govnih.gov In a crystal structure, the chlorine atoms of this compound could act as halogen bond donors, interacting with the oxygen atoms of the nitro or ester groups of neighboring molecules. nih.gov Similarly, the nitro group itself is a potent participant in non-covalent interactions. The nitrogen atom of the nitro group possesses a positive electrostatic potential, known as a π-hole, which can interact favorably with electron-rich lone pairs on oxygen or sulfur atoms, with interaction energies reaching approximately -5 kcal/mol. nih.gov Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution and identify bond critical points, which confirm the existence of these weak interactions in the solid state. nih.gov

π-Stacking Interactions in Aromatic Systems

π-stacking is a critical non-covalent interaction that influences the crystal packing of aromatic compounds. wikipedia.org It involves the face-to-face arrangement of aromatic rings and is driven by a combination of dispersion and electrostatic forces. libretexts.org In nitroaromatic compounds, these interactions can be particularly strong. nih.gov

Table 2: Calculated π-Stacking Interaction Energies in Model Nitroarene Systems

Interacting Pair Interaction Energy (kcal/mol) Computational Level of Theory Reference
Nitrobenzene - Tryptophan up to -14.6 CCSD(T)/aug-cc-pVTZ (estimated) nih.gov

Adsorption Studies with Advanced Materials

The removal of halogenated nitroaromatic compounds from the environment is a significant challenge. Computational studies can explore the potential of advanced materials, such as graphene, for the adsorption of molecules like this compound.

Research on the interaction of a structurally similar compound, 2,6-dichloro-3-methyl-1,4-benzoquinone (DCMBQ), with graphene layers provides valuable insights. scielo.brresearchgate.netscielo.br Using first-principles DFT calculations, studies have shown that such molecules can be effectively adsorbed onto a graphene surface. scielo.brresearchgate.net The binding energy and nature of the interaction depend on the orientation of the molecule relative to the graphene sheet. researchgate.net

When the molecule is positioned parallel to the graphene layer, a significant binding energy is observed, which is indicative of a chemical adsorption (chemisorption) process. scielo.brscielo.br This strong interaction is attributed to π-stacking between the electron systems of the aromatic molecule and the graphene sheet. researchgate.net These computational results suggest that graphene-based materials could be highly effective filters for removing chlorinated aromatic pollutants from water, as the adsorption process is strong and favorable. scielo.brresearchgate.net

Table 3: Predicted Computational Data for this compound

Parameter Value Source/Method Reference
Topological Polar Surface Area (TPSA) 69.44 Ų Computational chemscene.com
LogP 2.6882 Computational chemscene.com
H-Bond Acceptors 4 Computational chemscene.com
H-Bond Donors 0 Computational chemscene.com
Rotatable Bonds 2 Computational chemscene.com
Predicted Collision Cross Section ([M+H]⁺) 145.5 Ų CCSbase uni.lu
Predicted Collision Cross Section ([M+Na]⁺) 155.2 Ų CCSbase uni.lu

Interaction of Halogenated Nitrobenzoates with Graphene

Theoretical studies investigating the interaction of halogenated quinones with graphene provide a model for understanding how related compounds, including halogenated nitrobenzoates, might behave. Research on 2,6-dichloro-3-methyl-1,4-benzoquinone (DCMBQ) has shown that this molecule can be effectively adsorbed onto a graphene layer. scielo.br The nature of this interaction is dependent on the orientation of the molecule relative to the graphene surface.

The adsorption process can be categorized as chemical adsorption when the DCMBQ molecule is positioned parallel to the graphene layer. researchgate.net This suggests a significant interaction between the π-electron systems of the aromatic ring in the halogenated compound and the delocalized π-electrons of the graphene sheet. researchgate.net Such π-staking interactions are a key factor in the adsorption of organic molecules onto graphene surfaces. researchgate.net The findings indicate that graphene could potentially serve as an effective adsorbent for capturing toxic halogenated organic compounds from water. scielo.brresearchgate.net The absence of strong chemical bond formation is a desirable characteristic for a filter material, as it allows for the possibility of regeneration and reuse. scielo.br

Modeling Adsorption Sites and Binding Energies

First-principles calculations based on density functional theory (DFT) have been employed to model the adsorption of 2,6-dichloro-3-methyl-1,4-benzoquinone (DCMBQ) on different sites of a graphene layer. scielo.brresearchgate.net These calculations help to identify the most energetically favorable adsorption configurations and to quantify the strength of the interaction through binding energies.

The binding energy between the molecule and the graphene layer is highly dependent on the adsorption site and the orientation of the molecule. researchgate.net For DCMBQ, when the molecule is parallel to the graphene layer, the calculated binding energies are approximately -0.99 eV and -0.89 eV for different parallel configurations. researchgate.net These negative values indicate that the adsorption is an energetically favorable process. The study suggests that the adsorption in these parallel orientations occurs via a chemical process. researchgate.net In contrast, other orientations may result in a physical adsorption process. researchgate.net

Table 1: Calculated Binding Energies for DCMBQ on Graphene

Adsorption ConfigurationBinding Energy (eV)Type of Adsorption
Parallel Configuration 1-0.99Chemical researchgate.net
Parallel Configuration 2-0.89Chemical researchgate.net

This table presents theoretical binding energies for the adsorption of 2,6-dichloro-3-methyl-1,4-benzoquinone (DCMBQ) on a graphene surface, as determined by DFT calculations. The negative values signify a stable interaction.

Effects on Electronic Properties of Adsorbent Materials

The adsorption of molecules like 2,6-dichloro-3-methyl-1,4-benzoquinone (DCMBQ) onto a graphene surface can significantly alter the electronic properties of the graphene. scielo.brresearchgate.net This phenomenon is a key principle behind the use of graphene-based materials in chemical sensors. The adsorbed molecules can act as either electron donors or acceptors, which in turn modifies the electrical conductivity of the graphene. researchgate.net

DFT calculations have shown that the adsorption of DCMBQ does indeed change the electronic properties of the graphene nanostructure. scielo.brresearchgate.net The extent and nature of this change are dependent on the specific site of adsorption on the graphene lattice. scielo.brresearchgate.net This sensitivity of graphene's electronic properties to the presence of adsorbed molecules underscores its potential for use in detecting and removing environmental pollutants. researchgate.net The interaction can lead to the opening of a band gap in the graphene, transforming its electrical behavior and allowing it to function as a sensor.

Applications in Advanced Organic Synthesis

Precursor in Agrochemical Development

The agricultural industry continually seeks more effective and selective agents for crop protection. Methyl 2,6-dichloro-3-nitrobenzoate serves as a crucial starting material in the synthesis of new herbicides and insecticides, contributing to advancements in this field.

Synthesis of Herbicides and Insecticides

The chlorinated aromatic structure of this compound is a key feature that is often exploited in the development of potent agrochemicals. This compound acts as an intermediate in the production of various herbicides and insecticides. Its structural framework can be chemically modified through reactions such as nucleophilic substitution of the chlorine atoms or reduction of the nitro group to an amine, leading to a diverse array of potential crop protection agents.

Historical patent literature from as early as the 1960s highlights the importance of 2,6-dichloro-3-nitrobenzoic acid, a closely related precursor, as a significant herbicide intermediate. This underscores the long-standing relevance of this chemical scaffold in agricultural chemistry.

Structure-Activity Relationship Studies in Agrochemical Scaffolds

The systematic exploration of structure-activity relationships (SAR) is fundamental to the design of new and improved agrochemicals. By modifying the substituents on the benzene (B151609) ring of this compound, chemists can investigate how these changes influence the herbicidal or insecticidal activity of the resulting compounds. The presence of the two chlorine atoms and the nitro group provides multiple points for diversification, allowing for a fine-tuning of the molecule's biological efficacy, selectivity, and environmental profile. This systematic approach, rooted in understanding the electronic and steric effects of different functional groups, has led to the identification of the 2,6-dichloro-3-nitro substitution pattern as particularly advantageous for certain synthetic transformations in the quest for novel agrochemical solutions.

Intermediate in Pharmaceutical and Medicinal Chemistry Synthesis

In the realm of human health, this compound has emerged as a valuable intermediate for the synthesis of a wide range of therapeutic agents. Its utility spans from the creation of drug intermediates to the core structures of complex bioactive molecules. gmrpharma.com

Production of Drug Intermediates and Lead Compounds

This compound is a key building block in the synthesis of various pharmaceutical intermediates. buyersguidechem.comambeed.comorganicintermediate.com For instance, it is a precursor in the synthesis of Methyl 2-fluoro-3-aminobenzoate, a known anti-cancer drug intermediate. patsnap.com The synthesis involves a series of reactions starting from 2,6-dichlorobenzoic acid, which is nitrated and then esterified to form this compound. organicintermediate.compatsnap.com This intermediate then undergoes further transformations, such as selective fluorination and reduction of the nitro group, to yield the final drug intermediate. organicintermediate.compatsnap.com

The following table outlines a typical synthetic sequence starting from 2,6-dichlorobenzoic acid:

StepReactant(s)Reagent(s)Product
12,6-Dichlorobenzoic AcidFuming Nitric Acid, Concentrated Sulfuric Acid2,6-Dichloro-3-nitrobenzoic Acid
22,6-Dichloro-3-nitrobenzoic AcidMethanol (B129727), Acid Catalyst (e.g., Sulfuric Acid)This compound
3This compound Fluorinating Agent (e.g., Sodium Fluoride)Methyl 2-fluoro-3-nitro-6-chlorobenzoate
4Methyl 2-fluoro-3-nitro-6-chlorobenzoateReducing Agent (e.g., H₂, Pd/C)Methyl 2-fluoro-3-aminobenzoate

This demonstrates the integral role of this compound in constructing more complex molecules destined for pharmaceutical applications.

Synthesis of Quinazolinone Derivatives and Related Bioactive Heterocycles

Quinazolinone derivatives are a prominent class of heterocyclic compounds known for their broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anticonvulsant properties. The chemical reactivity of this compound makes it a suitable precursor for the synthesis of these valuable scaffolds. The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form the quinazolinone ring system. The chlorine atoms can be retained or substituted to modulate the biological activity of the final products.

Role in the Synthesis of PARP Inhibitors and Anti-Cancer Agents

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise in treating certain types of cancer. The synthesis of some PARP inhibitors and other anti-cancer agents utilizes intermediates derived from this compound. The structural features of this compound provide a foundation for building the complex molecular architectures required for potent and selective inhibition of biological targets like PARP. Its involvement in the preparation of anti-tumor agents highlights its significance in the development of novel therapeutics targeting specific biological pathways.

Role in the Synthesis of Functionalized Organic Materials

The chemical architecture of this compound makes it an attractive starting material for the development of specialized organic materials with enhanced functionalities.

Development of Polymers and Coatings with Enhanced Properties

While direct literature on the incorporation of this compound into polymers is limited, its structural motifs suggest its potential as a monomer or an additive in the synthesis of high-performance polymers and coatings. The presence of chlorine and nitro groups can bestow properties such as flame retardancy, increased thermal stability, and improved resistance to chemical and environmental degradation.

The dichloro-substitution pattern can enhance the durability and resistance of polymeric materials to harsh conditions. Furthermore, the nitro group can serve as a handle for further functionalization or can contribute to specific electronic properties within the polymer matrix. These characteristics are highly desirable in industrial applications, including the formulation of protective coatings that offer superior corrosion and wear resistance.

Preparation of Specialty Chemicals and Reagents

This compound serves as a key intermediate in the synthesis of various specialty chemicals. Its functional groups can be selectively transformed to introduce new functionalities, leading to the production of complex molecules with specific applications. For instance, the nitro group can be readily reduced to an amine, which can then participate in a variety of coupling reactions to build larger molecular frameworks. This versatility makes it a valuable precursor for the synthesis of agrochemicals, dyes, and other fine chemicals.

A notable example of its application is in the synthesis of pharmaceutical intermediates. For instance, it is a starting material in a multi-step synthesis of Methyl 2-fluoro-3-aminobenzoate, a key intermediate for certain anti-cancer drugs. The synthesis involves the initial nitration of 2,6-dichlorobenzoic acid, followed by esterification with methanol to yield this compound.

Derivatization for Novel Chemical Entities

The inherent reactivity of this compound makes it an excellent scaffold for the generation of novel chemical entities through various derivatization strategies.

Scaffold for Combinatorial Chemistry Libraries

The nitrobenzoate core is a well-established scaffold in combinatorial chemistry for the rapid generation of large libraries of compounds. While direct examples utilizing this compound are not extensively documented in publicly available research, the utility of closely related nitrobenzoate derivatives strongly suggests its potential in this area. For example, polymer-bound 4-bromomethyl-3-nitrobenzoate has been employed as a versatile precursor for the solid-phase synthesis of structurally diverse dihydroquinazolines. This approach involves nucleophilic displacement of the bromide, followed by reduction of the nitro group and subsequent cyclocondensation reactions.

Similarly, 4-fluoro-3-nitrobenzoic acid has been used on a solid support to react with a wide range of amines and aldehydes to produce libraries of benzimidazoles. The general strategy involves leveraging the reactivity of the functional groups on the nitrobenzoate ring to introduce diversity at specific points of the molecule. The chloro and nitro groups on this compound offer multiple reaction sites for such combinatorial explorations.

Design and Synthesis of Substituted Nitrobenzoate Analogues

The functional groups on this compound allow for the systematic design and synthesis of a wide array of substituted nitrobenzoate analogues. The chlorine atoms can be substituted via nucleophilic aromatic substitution reactions, and the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of heterocyclic rings. The ester group can also be hydrolyzed or converted to other functional groups. This multi-faceted reactivity enables chemists to create a broad spectrum of analogues with tailored electronic and steric properties for various applications, including structure-activity relationship (SAR) studies in drug discovery.

Investigation of Biological Activities and Mechanisms of Action

In Vitro Antimicrobial Potency and Modes of Action

The antimicrobial properties of nitroaromatic compounds, including derivatives of nitrobenzoic acid, have been a subject of scientific investigation. The presence of the nitro group is often associated with the ability to inhibit the growth of a wide range of microorganisms.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

While specific data on the antibacterial activity of Methyl 2,6-dichloro-3-nitrobenzoate is not extensively documented in publicly available research, studies on related chlorobenzoic acid derivatives suggest potential efficacy. For instance, research on various 2-chlorobenzoic acid derivatives has indicated that these compounds can exhibit greater antibacterial potential against Gram-negative bacteria, such as Escherichia coli, compared to Gram-positive bacteria. The structural characteristics of the bacterial cell wall, particularly the outer membrane of Gram-negative bacteria, play a crucial role in determining the susceptibility to antimicrobial agents.

The lipophilicity and electronic properties conferred by the chloro and nitro substituents on the aromatic ring are expected to influence the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets. However, without specific minimum inhibitory concentration (MIC) values for this compound, a precise quantitative assessment of its antibacterial potency remains to be elucidated.

Antifungal Efficacy Against Pathogenic Fungi

Table 1: Antifungal Activity of Selected Nitrobenzoate Derivatives against Candida Species (MIC in µM)

CompoundC. albicansC. glabrataC. kruseiC. guilliermondii
Methyl 3-methyl-4-nitrobenzoate>500>500>50039
Pentyl 3-methyl-4-nitrobenzoate>500>500>50031

Data from a study on 3-methyl-4-nitrobenzoate derivatives and is intended to be illustrative of the potential activity of related compounds.

The data suggests that the structural features of nitrobenzoate esters can influence their antifungal spectrum and potency. The presence of the nitro group is considered a key pharmacophore for antimicrobial activity.

Proposed Mechanisms of Microbial Growth Inhibition

The proposed mechanisms by which nitroaromatic compounds like this compound may inhibit microbial growth are multifaceted. A primary hypothesis involves the enzymatic reduction of the nitro group within the microbial cell. This reduction can lead to the formation of highly reactive nitroso and hydroxylamino intermediates. These reactive species can induce significant cellular damage through various pathways:

Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm the microbial cell's antioxidant defenses, leading to damage of essential biomolecules such as DNA, proteins, and lipids.

Enzyme Inhibition: The reactive intermediates can interact with and inactivate crucial enzymes, disrupting vital metabolic pathways necessary for microbial survival.

DNA Damage: Direct interaction with DNA or interference with DNA replication and repair mechanisms can lead to mutations and ultimately cell death.

Furthermore, the lipophilic nature of the compound, enhanced by the chlorine atoms, may facilitate its passage through the microbial cell membrane, allowing it to reach and accumulate at its intracellular targets more effectively.

Herbicidal Efficacy and Phytotoxic Mechanisms

Substituted benzoic acids have long been recognized for their herbicidal properties. The specific arrangement of substituents on the aromatic ring plays a critical role in determining the phytotoxicity and selectivity of these compounds.

Inhibition of Plant Growth and Development

While specific quantitative data on the herbicidal efficacy of this compound is limited in available literature, research on related dichlorobenzoic acid derivatives demonstrates their potential to inhibit plant growth. For instance, 2,5-dichloro-3-nitrobenzoic acid is known for its herbicidal properties and serves as an intermediate in the synthesis of other herbicides. These compounds can cause a range of phytotoxic effects, including stunted growth, malformation of leaves and stems, and ultimately, plant death. The efficacy is dependent on the concentration applied and the susceptibility of the target plant species.

Target Pathways in Plant Physiology

The primary mechanism of action for many herbicidal benzoic acid derivatives is the disruption of plant hormone regulation, particularly auxin transport. Auxins are a class of plant hormones that are essential for numerous growth and developmental processes, including cell division, elongation, and differentiation.

It is proposed that compounds like this compound can act as synthetic auxins or auxin transport inhibitors. By interfering with the normal flow and activity of auxins, these compounds can induce an uncontrolled and disorganized growth response in susceptible plants, leading to the exhaustion of resources and eventual death. The specific molecular targets within the auxin signaling pathway are a subject of ongoing research, but they are believed to involve auxin-binding proteins and other components of the auxin transport machinery. The presence of the nitro group and chlorine atoms on the benzoic acid structure is critical for this interaction and the resulting herbicidal activity.

Enzyme Inhibition Studies and Target Identification

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular machinery for DNA repair, particularly in the repair of single-strand breaks. youtube.comyoutube.comyoutube.com When these breaks occur, PARP proteins detect the damage, bind to the DNA, and synthesize a poly(ADP-ribose) chain, which acts as a signal to recruit other DNA repair proteins. youtube.com Inhibiting PARP prevents the repair of these single-strand breaks. youtube.com During DNA replication, these unrepaired single-strand breaks can escalate into more severe double-strand breaks. youtube.comyoutube.com In normal cells, these double-strand breaks can be fixed through other pathways like homologous recombination, often involving BRCA1 and BRCA2 proteins. youtube.com However, in cancer cells that have mutations in genes like BRCA, this alternative repair pathway is defective. youtube.comyoutube.com Therefore, treating these cancer cells with a PARP inhibitor leads to an accumulation of DNA damage, genomic instability, and ultimately, cell death, a concept known as synthetic lethality. youtube.comnih.gov

While specific studies detailing the direct inhibition of PARP by this compound are not prominent, the broader class of compounds that induce DNA damage can create a cellular environment where PARP activity is crucial. nih.gov The therapeutic strategy of combining PARP inhibitors with DNA-damaging agents is based on extensive preclinical research showing that PARP inhibition enhances the effects of agents that cause DNA damage. nih.gov

The biological activity of this compound is closely linked to its interaction with bacterial nitroreductases. oup.comackerleylab.com These are flavoenzymes, containing flavin mononucleotide (FMN) as a prosthetic group, that catalyze the reduction of nitroaromatic compounds using NAD(P)H as an electron donor. oup.comoup.com This enzymatic action is a key step in activating otherwise less harmful prodrugs into potent cytotoxic agents. ackerleylab.comebi.ac.uk

Bacterial nitroreductases are broadly classified into two types: oxygen-sensitive (Type II) and oxygen-insensitive (Type I). oup.com Type I nitroreductases, such as the well-studied NfsB from Escherichia coli, reduce the nitro group in a series of two-electron transfers. oup.comnih.gov This process transforms the nitro group (-NO₂) first into a nitroso derivative (-NO) and then into a hydroxylamino derivative (-NHOH). oup.comoup.comnih.gov The hydroxylamino derivative is often the final product of the reaction and is a highly reactive metabolite capable of damaging cellular components like DNA. oup.comebi.ac.uk The reaction mechanism is typically a ping-pong bi-bi process, where the enzyme's FMN cofactor is first reduced by NAD(P)H and then reoxidized by the nitroaromatic substrate. ackerleylab.comebi.ac.uknih.gov The broad substrate specificity of many nitroreductases allows them to act on a wide variety of nitroaromatic compounds. oup.comnih.gov

Table 1: Key Aspects of Bacterial Nitroreductase Activity

FeatureDescriptionSignificanceSource
Enzyme ClassOxygen-insensitive (Type I) flavoenzymes.Reduces nitroaromatics via two-electron transfers, avoiding the futile cycle of regeneration by oxygen. oup.com
CofactorFlavin Mononucleotide (FMN) is reduced by NAD(P)H.Acts as the electron carrier for the reduction of the nitro group. oup.comebi.ac.uk
MechanismPing-pong bi-bi mechanism.The enzyme alternates between being reduced by NAD(P)H and oxidized by the nitroaromatic substrate. ackerleylab.comnih.gov
Reaction ProductsNitroso (-NO) and hydroxylamino (-NHOH) derivatives.The hydroxylamino metabolite is a reactive species that can induce cytotoxicity and DNA damage. oup.comoup.com

The effectiveness of a nitroaromatic compound as a substrate for a nitroreductase enzyme is determined by its specific molecular structure. For this compound, several features are critical for its interaction with enzymes like bacterial nitroreductases.

The Nitro Group: This functional group is the primary site of enzymatic reduction and is indispensable for the compound's activity. Its position on the aromatic ring and the electronic environment created by other substituents directly influence its reduction potential. ackerleylab.com

Ring Substituents: The presence and position of other groups on the aromatic ring are crucial. Electron-withdrawing groups, such as the two chlorine atoms in this compound, increase the electrophilicity of the nitro group, making it a more favorable substrate for reduction by nitroreductases. ackerleylab.com Studies on various nitroaromatic compounds show that their reactivity towards nitroreductases is heavily dependent on their hydride-accepting properties. nih.govresearchgate.net The specific positioning of substituents can also be a determining factor; for example, some enzymes can process 2,4-dinitrotoluene (B133949) but not the chemically similar 2,6-dinitrotoluene. mdpi.com

Enzyme Flexibility: The ability of the enzyme itself to accommodate different substrates is also a factor. Some nitroreductases have flexible regions in their active sites that can adjust to fit various substrates, contributing to their broad specificity. ebi.ac.uk

Quantitative structure-activity relationship (QSAR) studies have shown that the rate of reduction for a series of nitroaromatics by the Enterobacter cloacae nitroreductase has a parabolic dependence on their reduction enthalpies, indicating that reactivity is primarily governed by their thermodynamic ability to accept a hydride ion, rather than a specific structural fit. nih.govresearchgate.net

Interaction with Biomolecules: DNA, Proteins, and Membranes

The toxicity of many nitroaromatic compounds stems from their metabolic activation into reactive species that can damage DNA. oup.com For this compound, this process is initiated by the enzymatic reduction of its nitro group, primarily by enzymes like bacterial nitroreductases. oup.comackerleylab.com The reduction pathway generates nitroso and, subsequently, hydroxylamino intermediates. oup.comoup.com

The hydroxylamino derivative is a key toxic metabolite. oup.com This metabolite, being more reactive than the parent nitro compound, can directly or after further transformation, interact with crucial cellular macromolecules. ebi.ac.uk This interaction can lead to DNA damage, including strand cleavage. ebi.ac.uk This mechanism of activation and subsequent DNA damage is a cornerstone of the action of several nitroaromatic prodrugs used in medicine. ackerleylab.com

The reactive hydroxylamino metabolites generated from the reduction of nitroaromatic compounds are electrophilic and can covalently bind to nucleophilic sites on DNA, forming DNA adducts. oup.com This process is considered a critical step in the mutagenic and carcinogenic activity of these compounds. oup.com The formation of these adducts creates lesions in the DNA that can interfere with DNA replication and transcription. If these lesions are not properly repaired by the cell's DNA repair machinery, they can lead to permanent changes in the DNA sequence, resulting in mutations. The involvement of intestinal microbial nitroreductases is particularly important, as they can transform nitroaromatic compounds into carcinogenic metabolites that form these damaging DNA adducts. oup.com

Environmental Fate and Biotransformation Pathways

Biodegradation Mechanisms by Microbial Systems

Microbial degradation is a key process in the environmental breakdown of xenobiotic compounds like Methyl 2,6-dichloro-3-nitrobenzoate. The presence of both chlorine and a nitro group on the aromatic ring influences its susceptibility to microbial attack.

The biodegradation of nitroaromatic compounds can proceed through either aerobic or anaerobic pathways, with the specific route depending on the microbial species present and the environmental conditions.

Aerobic Degradation:

Under aerobic conditions, the degradation of chlorinated nitroaromatic compounds is often initiated by an oxidative attack. Studies on dichloronitrobenzene (DCNB) isomers have shown that aerobic bacteria are capable of utilizing these compounds, leading to the release of nitrite (B80452). oieau.frnih.gov For instance, Diaphorobacter sp. JS3050 has been found to degrade 3,4-DCNB, with genomic analysis suggesting the involvement of nitroarene dioxygenase genes. oieau.frnih.gov This indicates that the initial step is likely the dioxygenation of the aromatic ring, a common strategy in the aerobic breakdown of nitroaromatic compounds. oieau.frnih.gov This process typically leads to the formation of catechols, which are then further metabolized through ring cleavage and assimilation into central metabolic pathways. jeeadv.ac.in The degradation of 2,3-DCNB and 3,4-DCNB by isolated bacterial strains has been observed to be complete, suggesting that such compounds can be fully mineralized under favorable aerobic conditions. oieau.frnih.govacs.org

Anaerobic Degradation:

In the absence of oxygen, the degradation of halogenated and nitroaromatic compounds proceeds through different mechanisms. For chlorinated aromatic compounds, reductive dechlorination is a common initial step, where a chlorine atom is removed and replaced by a hydrogen atom. suniv.ac.in The anaerobic degradation of chlorobenzoic acids, for example, can lead to the formation of benzoate (B1203000), which is then further metabolized. nih.gov For nitroaromatic compounds, the nitro group is often reduced under anaerobic conditions. This can lead to the formation of corresponding anilines. The metabolic versatility of organisms like Dechloromonas strain RCB, which can degrade compounds like benzene (B151609) and toluene (B28343) anaerobically using nitrate (B79036) as an electron acceptor, highlights the potential for microbial breakdown of aromatic compounds in anoxic environments. researchgate.net

Nitroreductases are enzymes that catalyze the reduction of nitro groups on aromatic rings to nitroso, hydroxylamino, and ultimately amino groups. This is a common initial step in the biodegradation of many nitroaromatic compounds, particularly under anaerobic conditions. However, in the aerobic degradation of some chlorinated nitroaromatic compounds, the initial attack is oxidative rather than reductive.

The observation that aerobic degradation of dichloronitrobenzenes by certain bacteria leads to the stoichiometric release of nitrite suggests a dioxygenase-catalyzed removal of the nitro group as opposed to its reduction by a nitroreductase. oieau.frnih.gov This oxidative denitration pathway has been observed in the degradation of other nitroaromatic compounds as well. Therefore, while nitroreductases play a crucial role in the biotransformation of many nitroaromatics, for chlorinated nitrobenzoates under aerobic conditions, nitroarene dioxygenases may be the key enzymes initiating the degradation cascade.

An initial step in the microbial metabolism of this compound is likely the hydrolysis of the ester bond by esterases, yielding 2,6-dichloro-3-nitrobenzoic acid and methanol (B129727) . This hydrolysis has been noted as a potential chemical reaction for this compound. Following this, the degradation of the resulting chlorinated nitrobenzoic acid would commence.

Based on the aerobic degradation of dichloronitrobenzenes, the subsequent steps would likely involve the action of a dioxygenase, leading to the formation of a chlorinated dihydroxy-nitro-cyclohexadiene intermediate, which would then be aromatized to a chlorocatechol . oieau.frnih.govacs.org The specific chlorocatechol formed would depend on the position of the initial dioxygenase attack. Further degradation would proceed via ring cleavage of the catechol intermediate.

The following table summarizes the potential initial microbial degradation products of this compound.

Initial Compound Potential Initial Transformation Potential Products Enzyme Type
This compoundEster Hydrolysis2,6-dichloro-3-nitrobenzoic acid, MethanolEsterase
2,6-dichloro-3-nitrobenzoic acidOxidative DenitrationDichlorocatecholDioxygenase

Environmental Transformation and Degradation Products

In addition to microbial activity, abiotic processes such as photolysis and hydrolysis can contribute to the transformation of this compound in the environment.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. In aquatic environments, this can be a significant transformation pathway for many organic pollutants. Studies on related compounds suggest that this compound is likely susceptible to photolysis.

The photolysis of nitroaromatic compounds can lead to the formation of nitrous acid (HONO) and nitrogen oxides (NOx). acs.org The photolytic degradation of chlorobenzoic acids has also been investigated, showing that these compounds can be broken down by UV light. nih.gov The presence of a photocatalyst like titanium dioxide (TiO2) can enhance the rate of degradation. The photolysis of p-chlorobenzoic acid has been shown to follow pseudo-first-order kinetics. nih.gov It can be expected that the photolytic degradation of this compound would lead to a variety of products, potentially including the dechlorination of the aromatic ring and transformation of the nitro group. The presence of other substances in the water, such as nitrate and phosphate, can inhibit the rate of photodegradation.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For an ester like this compound, the ester linkage is susceptible to hydrolysis, which would result in the formation of 2,6-dichloro-3-nitrobenzoic acid and methanol.

The rate of hydrolysis of benzoate esters is influenced by the pH of the water and the nature of the substituents on the aromatic ring. oieau.fr Generally, the hydrolysis of esters can be catalyzed by both acids and bases. In natural water systems, with a pH typically ranging from 6 to 9, base-catalyzed hydrolysis is often the dominant pathway. oieau.fr The presence of electron-withdrawing groups, such as the nitro and chloro substituents on this compound, is expected to increase the rate of alkaline hydrolysis compared to unsubstituted methyl benzoate. oieau.fr For example, a 4-nitro group has been shown to significantly decrease the hydrolysis half-life of methyl benzoate. oieau.fr Therefore, it is anticipated that this compound will undergo hydrolysis in natural waters, with the rate being dependent on pH and temperature.

The table below provides a summary of the abiotic degradation pathways for this compound.

Process Description Potential Products Influencing Factors
Photolysis Degradation by sunlight.Dechlorinated compounds, products of nitro group transformation (e.g., HONO, NOx).Light intensity, presence of photosensitizers (e.g., TiO2), water chemistry (e.g., presence of nitrates). nih.govacs.org
Hydrolysis Cleavage of the ester bond by water.2,6-dichloro-3-nitrobenzoic acid, Methanol.pH, temperature, presence of acid/base catalysts. oieau.fr

Adsorption to Soil and Sediment Components

In the absence of direct studies, the adsorption behavior of this compound can be inferred from the known behavior of structurally similar compounds, such as other chlorinated and nitroaromatic herbicides. The primary factors influencing the adsorption of such compounds to soil and sediment include:

Organic Matter Content: Soil and sediment organic matter are typically the most significant sorbents for non-ionic organic compounds. The hydrophobic nature of the benzene ring in this compound suggests a tendency to partition into the organic fraction of soils and sediments.

Clay Content and Type: The surfaces of clay minerals can also contribute to the adsorption of organic compounds through various mechanisms, including ion exchange, cation bridging, and surface complexation. The presence and type of clay minerals in soil and sediment can influence the extent of adsorption.

To quantify the adsorption of a compound to soil or sediment, researchers typically determine the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). These coefficients are derived from batch equilibrium studies where the compound is equilibrated with a soil or sediment slurry.

Data on Adsorption of Structurally Similar Compounds

While specific data for this compound is unavailable, data for the related herbicide dicamba (B1670444) and its methyl ester can provide some context. For instance, dicamba has been reported to be mobile in soil, with a low organic carbon-normalized sorption coefficient (Koc) value. This suggests a limited tendency to adsorb to soil organic matter and a higher potential for leaching. However, it is important to note that the addition of a nitro group and the different positioning of the chlorine atoms in this compound could significantly alter its adsorption characteristics compared to dicamba methyl ester.

Without dedicated experimental studies, any assessment of the adsorption of this compound remains speculative. Further research is required to generate the necessary data to accurately predict its environmental behavior and fate.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2,6-dichloro-3-nitrobenzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves nucleophilic substitution or esterification under reflux conditions. For example, methyl ester formation can be achieved using dimethyl sulfate and a base (e.g., K₂CO₃) in acetone, as demonstrated in analogous nitrobenzoate syntheses . Optimization may include varying reaction time (e.g., 5–8 hours), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC (e.g., 35% ethyl acetate in hexane) and recrystallization (e.g., methanol) can improve purity .

Q. How should researchers determine missing physicochemical properties (e.g., melting point, solubility) of this compound?

  • Methodological Answer : When literature data is unavailable, experimental determination is critical. For melting point, use differential scanning calorimetry (DSC) or a capillary tube method. Solubility can be assessed via systematic solvent screening (polar vs. non-polar solvents). Computational tools like PubChem or EPA DSSTox (via QSAR models) may provide preliminary predictions .

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

  • Methodological Answer : Assume potential toxicity due to structural analogs (e.g., chlorinated nitroaromatics). Use standard PPE (gloves, lab coat, goggles) and work in a fume hood. Refer to EPA DSSTox or PubChem for hazard extrapolation . Conduct acute toxicity assays (e.g., LD₅₀ in model organisms) if planning in vivo studies.

Advanced Research Questions

Q. How can regioselective nitration be controlled during the synthesis of this compound to minimize byproducts?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Use directing groups (e.g., ester) to guide nitration to the meta position. Optimize nitrating agents (e.g., HNO₃/H₂SO₄ vs. acetyl nitrate) and reaction temperature. Computational modeling (e.g., DFT) can predict reactive sites. Validate outcomes via HPLC or GC-MS to quantify byproducts .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing positional isomers of this compound?

  • Methodological Answer : Compare experimental data with computed spectra (e.g., using Gaussian software). For NMR, analyze coupling constants and NOE effects to distinguish substituent positions. IR carbonyl stretching frequencies (∼1700 cm⁻¹) can differentiate ester vs. acid forms. Cross-validate with X-ray crystallography if crystals are obtainable .

Q. How can isotopic labeling (e.g., deuterium) be applied to study the environmental degradation pathways of this compound?

  • Methodological Answer : Synthesize deuterated analogs (e.g., replacing hydrogen with deuterium at specific positions) using methods similar to 2,6-dichlorotoluene-3,4,5-D₃ . Use LC-MS/MS to track isotopic patterns in degradation studies. Compare half-lives in controlled environmental matrices (soil, water) to map metabolic pathways.

Data Analysis and Validation

Q. What analytical techniques are critical for validating the purity of this compound in synthetic batches?

  • Methodological Answer : Combine chromatographic (HPLC, GC) and spectroscopic methods. For HPLC, use a C18 column with UV detection (λ = 254 nm). Confirm purity (>95%) via peak integration. Mass spectrometry (ESI-MS) can detect trace impurities. Elemental analysis (C, H, N, Cl) ensures stoichiometric consistency .

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis across studies?

  • Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, catalyst). Use Design of Experiments (DoE) to identify critical variables (e.g., reagent purity, moisture levels). Publish detailed protocols with kinetic data (e.g., time-yield curves) to enhance reproducibility .

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